molecular formula C6H5ClN2O3 B12986916 5-Chloro-4-methoxy-2-nitropyridine

5-Chloro-4-methoxy-2-nitropyridine

Cat. No.: B12986916
M. Wt: 188.57 g/mol
InChI Key: WXVBIYHXCYGUFU-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-nitropyridine typically involves multiple stepsThe reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by methylation using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Chloro-4-methoxy-2-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to be used in the development of anti-cancer agents and antibiotics . The compound's reactivity facilitates the formation of complex molecules that are essential for drug formulation, making it a versatile building block in medicinal chemistry .

Case Study: Anticancer Agents
Research has indicated that derivatives of nitropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds derived from this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Agricultural Chemicals

Formulation of Agrochemicals
This compound is utilized in the formulation of various agrochemicals, including herbicides and insecticides . Its chemical properties enable targeted action against pests while minimizing environmental impact, thus enhancing crop protection and yield .

Case Study: Insecticidal Activity
A study demonstrated that formulations containing this compound exhibited effective insecticidal activity against common agricultural pests. This highlights its potential role in sustainable agriculture practices by reducing reliance on traditional pesticides .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its properties that contribute to the development of advanced materials such as polymers and coatings . The incorporation of this compound can enhance the durability and performance of materials used across various industries .

Analytical Chemistry

Reagent in Analytical Methods
The compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. This application is crucial for quality control processes in pharmaceutical manufacturing and environmental monitoring .

Research in Organic Synthesis

Facilitating Complex Syntheses
In organic synthesis, this compound is a valuable tool for chemists. It facilitates various reactions that enable the synthesis of complex organic molecules, thus advancing research and innovation within the field .

Summary Table of Applications

Application AreaSpecific UsesNotable Benefits
Pharmaceutical DevelopmentAnti-cancer agents, antibioticsVersatile building block for drug formulation
Agricultural ChemicalsHerbicides, insecticidesTargeted pest control with minimal environmental impact
Material SciencePolymers, coatingsImproved durability and performance
Analytical ChemistryReagent for detection and quantificationEssential for quality control
Organic SynthesisSynthesis of complex moleculesFacilitates advancements in chemical research

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine

Uniqueness

5-Chloro-4-methoxy-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Chloro-4-methoxy-2-nitropyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields such as cancer therapy and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClN3O3C_7H_6ClN_3O_3 and a molecular weight of 203.59 g/mol. Its structure features a chloro group, a methoxy group, and a nitro group attached to a pyridine ring, which contributes to its distinct reactivity and biological properties. The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution and reduction of the nitro group to an amino group, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the chloro and methoxy groups influence binding affinities to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundA54915
CisplatinA54910
Compound XMDA-MB-3614.20

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus (MRSA)18
Klebsiella pneumoniae15
Escherichia coli12

Case Studies

  • Study on Anticancer Properties : In a study evaluating the cytotoxic effects of various nitropyridine derivatives, this compound was found to significantly reduce the viability of A549 cells after a 24-hour exposure period. The results indicated that structural modifications could enhance its potency against cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics targeting resistant infections .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

5-chloro-4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3

InChI Key

WXVBIYHXCYGUFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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